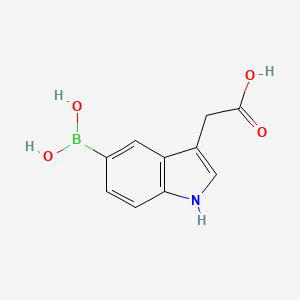![molecular formula C12H15N3O4 B8666656 Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- CAS No. 53641-62-6](/img/structure/B8666656.png)
Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is a synthetic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of nitrophenyl groups attached to an ethanediyl bis-acetamide structure, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- typically involves the nitration of N-phenylacetamide. The nitration reaction is carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to prevent the reaction from becoming too exothermic . The product is then purified through recrystallization using a binary mixture of ethanol and water to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, including binding to enzymes and receptors, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetanilide, 4’-nitro-
- p-Acetamidonitrobenzene
- p-Nitroacetanilide
- p-Nitrophenylacetanilide
- N-Acetyl-p-nitroaniline
- N-Acetyl-4-nitroaniline
- 4-Nitroacetanilide
- 4’-Nitroacetanilide
- Acetanilide, p-nitro-
- N-Acetyl-4-nitrobenzenamine
- 1-Nitro-4-acetylaminobenzene
- N-(p-Nitrophenyl)acetamide
- NSC 1315
- 4-(Acetylamino)nitrobenzene
- N-(4-Nitrophenyl)acetic acid amide
Uniqueness
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its nitrophenyl groups provide distinct reactivity patterns, making it a valuable compound for various synthetic and industrial processes .
Propriétés
Numéro CAS |
53641-62-6 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
N-[2-acetamido-2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N3O4/c1-8(16)13-7-12(14-9(2)17)10-3-5-11(6-4-10)15(18)19/h3-6,12H,7H2,1-2H3,(H,13,16)(H,14,17) |
Clé InChI |
FHQRNIXTVKLQJW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[(Methylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B8666620.png)
![3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid](/img/structure/B8666623.png)
![2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol](/img/structure/B8666625.png)




![2-[1-(Hydroxyimino)ethyl]benzene-1,4-diol](/img/structure/B8666653.png)
